5-amino-6-chloropyrimidine-4-thiol
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Overview
Description
The compound identified as “5-amino-6-chloropyrimidine-4-thiol” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloropyrimidine-4-thiol typically involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.
Step 2: Purification processes such as recrystallization or chromatography to isolate the desired compound.
Step 3: Final refinement to achieve the required chemical purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process typically includes:
Bulk synthesis: Using large reactors to combine precursor chemicals.
Continuous monitoring: Employing sensors and control systems to maintain optimal reaction conditions.
Quality control: Implementing rigorous testing protocols to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloropyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like ethanol, methanol, or acetone.
Catalysts: Transition metal catalysts to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
5-amino-6-chloropyrimidine-4-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-6-chloropyrimidine-4-thiol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to trigger a biological response.
Inhibiting enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.
Modulating signaling pathways: Affecting the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
5-amino-6-chloropyrimidine-4-thiol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in various chemical synthesis processes.
CID 5362065: Studied for its potential therapeutic applications.
CID 5479530: Investigated for its role in biological systems.
Each of these compounds has distinct chemical properties and applications, making this compound unique in its own right.
Properties
IUPAC Name |
5-amino-6-chloropyrimidine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPZWYCFFRGFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(C(=N1)Cl)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.